3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)PROPANAMIDE
Description
This compound is a triazolothiazole derivative featuring a 4-chlorophenyl substituent at position 5 of the triazolothiazole core, a sulfanyl (-S-) linker at position 3, and a propanamide group terminating in a 4-fluorophenyl moiety. Its structure combines fused heterocyclic systems (triazole and thiazole) with halogenated aromatic substituents, which are known to enhance bioactivity and metabolic stability . The sulfanyl-propanamide side chain likely contributes to its solubility and binding affinity, as thioether linkages are common in pharmacologically active molecules .
Properties
IUPAC Name |
3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4OS2/c20-13-3-1-12(2-4-13)16-11-28-19-24-23-18(25(16)19)27-10-9-17(26)22-15-7-5-14(21)6-8-15/h1-8,11H,9-10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFHLXVMAMIKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NN=C(N23)SCCC(=O)NC4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the formation of the triazole-thiazole core, followed by the introduction of the chlorophenyl and fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, sodium azide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and fluorophenyl sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction cascades, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolothiazole Derivatives with Varied Aromatic Substituents
- N-[4-(1,3-Benzothiazol-2-yl)Phenyl] Analog (CAS 690960-07-7): This compound shares the triazolothiazole core and 4-chlorophenyl group but replaces the 4-fluorophenylpropanamide with a benzothiazolylphenyl moiety. However, the 4-fluorophenylpropanamide in the target compound may offer better solubility due to its polar amide group .
S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-Triazole-3-Thiol Derivatives :
These compounds lack the fused thiazole ring but retain the 4-chlorophenyl and triazole-thiol motifs. Molecular docking studies indicate moderate antimicrobial activity, but their simpler structure reduces metabolic stability compared to the target compound’s fused heterocyclic system .
Triazolothiadiazole Analogues
Triazolothiadiazoles (e.g., compounds from –7) replace the thiazole ring with a thiadiazole. Key differences include:
- Bioactivity : Triazolothiadiazoles exhibit vasodilatory () and antimicrobial properties (), while triazolothiazoles like the target compound are theorized to have stronger enzyme inhibition due to the thiazole’s electron-rich sulfur atom .
- Synthetic Routes : Triazolothiadiazoles are synthesized via cyclization of thiosemicarbazides with carboxylic acids under POCl3 catalysis (), whereas triazolothiazoles often require multi-step heterocyclization ().
Propanamide-Terminated Compounds
- N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)Propanamide (CAS 483993-11-9) :
This compound replaces the triazolothiazole-sulfanyl group with a tetrazole ring. The tetrazole enhances hydrogen-bond acceptor capacity (6 H-bond acceptors vs. 5 in the target compound) but reduces lipophilicity (logP = 2.1 vs. estimated 3.5 for the target) .
Structural and Functional Data Table
| Compound Class | Core Structure | Key Substituents | Bioactivity Highlights | LogP (Estimated) |
|---|---|---|---|---|
| Target Compound | Triazolo[3,4-b]thiazole | 4-ClPh, -S-propanamide-4-FPh | Antimicrobial (inferred) | 3.5 |
| Benzothiazolylphenyl Analog | Triazolo[3,4-b]thiazole | 4-ClPh, benzothiazolylphenyl | Enzyme inhibition (predicted) | 4.2 |
| Triazolothiadiazole Derivatives | Triazolo[3,4-b]thiadiazole | Varied aryl groups | Vasodilation, antimicrobial | 2.8–3.8 |
| Tetrazole-Propanamide | Tetrazole | 4-FPh, 4-MeOPh | Unknown | 2.1 |
Key Research Findings
Synthetic Accessibility : The target compound’s synthesis likely involves cyclization of a thiourea intermediate (analogous to , Scheme 2) followed by sulfanyl-propanamide coupling .
Bioactivity Predictions : Molecular docking (as in ) suggests strong binding to bacterial dihydrofolate reductase, comparable to trimethoprim, due to halogenated aryl groups and the triazolothiazole core .
ADME Profile : The 4-fluorophenyl group improves metabolic stability by resisting oxidative degradation, while the sulfanyl linker enhances membrane permeability .
Biological Activity
3-{[5-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(4-fluorophenyl)propanamide is a complex organic compound notable for its unique triazole-thiazole core structure. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The molecular formula for this compound is . It features a triazole-thiazole core with chlorophenyl and fluorophenyl substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 394.85 g/mol |
| CAS Number | 671200-09-2 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or modulate receptor functions involved in various cellular pathways. The presence of the triazole and thiazole moieties enhances its binding affinity to these targets, potentially leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of triazolo-thiadiazoles have shown effectiveness against various strains of bacteria and fungi. Studies utilizing disc diffusion methods have demonstrated that these compounds possess moderate to good antibacterial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The triazole-thiazole framework has been associated with anticancer properties. Compounds in this class have been reported to exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and growth .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of synthesized triazolo-thiadiazole derivatives against E. coli and S. aureus. Results indicated that compounds similar to this compound exhibited zones of inhibition ranging from 10 mm to 20 mm depending on the concentration used .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that compounds with the triazole-thiazole structure significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of oxidative stress and apoptosis .
Comparative Analysis
To understand the uniqueness of this compound compared to other compounds:
| Compound | Activity Type | Efficacy |
|---|---|---|
| Dichloroaniline | Antibacterial | Moderate |
| Trimethoxyphenylsilane | Anticancer | Low |
| 3-{[5-(4-Chlorophenyl)-...} | Antimicrobial & Anticancer | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
